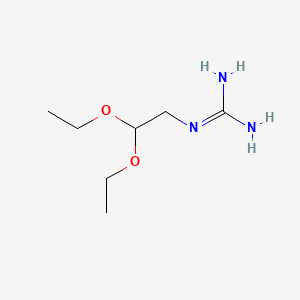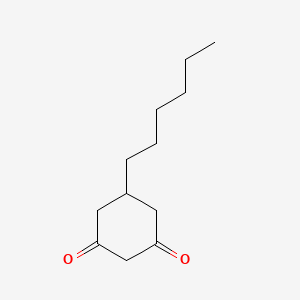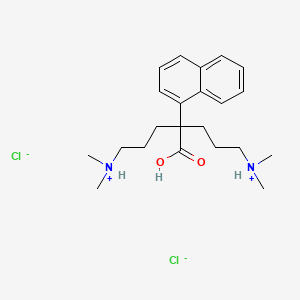![molecular formula C11H12O5 B13767221 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid CAS No. 56207-96-6](/img/structure/B13767221.png)
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is an organic compound with the molecular formula C11H12O5 It is known for its unique structure, which includes a benzoic acid moiety and a hydroxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 1-hydroxypropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-{[(1-Oxopropan-2-yl)oxy]carbonyl}benzoic acid.
Reduction: Formation of 2-{[(1-Hydroxypropan-2-yl)oxy]methyl}benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the benzoic acid moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(1-Hydroxyethyl)oxy]carbonyl}benzoic acid
- 2-{[(1-Hydroxybutan-2-yl)oxy]carbonyl}benzoic acid
- 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}phenylacetic acid
Uniqueness
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group provides additional sites for hydrogen bonding and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
56207-96-6 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(1-hydroxypropan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(6-12)16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clave InChI |
HTSZGPUBODALCL-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


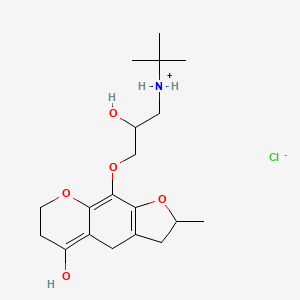
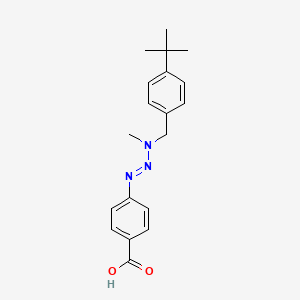

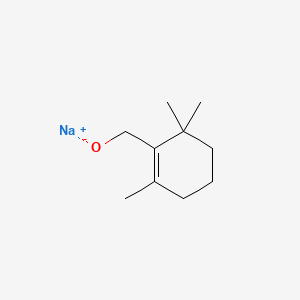
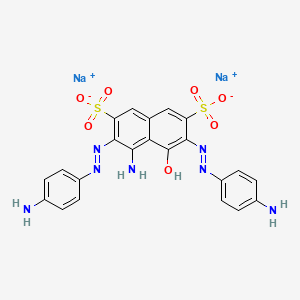
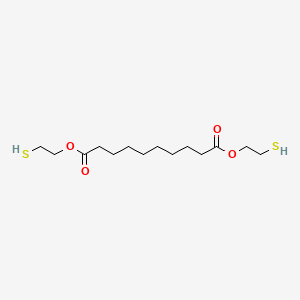
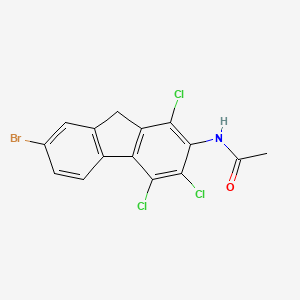
![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)

![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
